A Technical Guide to the Enzymatic Cleavage of Ac-Asp-Met-Gln-Asp-AMC
A Technical Guide to the Enzymatic Cleavage of Ac-Asp-Met-Gln-Asp-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the cleavage mechanism of the fluorogenic substrate Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC). This compound is a vital tool for monitoring the activity of specific proteases, particularly in the fields of apoptosis research and cancer drug development.[1] Its cleavage serves as a sensitive indicator of enzymatic activity, enabling precise quantification and kinetic analysis.[1]
The Substrate: Ac-DMQD-AMC
Ac-DMQD-AMC is a synthetic tetrapeptide, N-acetylated at the N-terminus and conjugated to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), at the C-terminus. The peptide sequence, Asp-Met-Gln-Asp (DMQD), is designed to be a specific recognition motif for a class of cysteine proteases known as caspases.[2]
In its intact state, the fluorescence of the AMC group is quenched. Enzymatic cleavage of the peptide bond between the C-terminal aspartate (Asp) residue and the AMC moiety releases the fluorophore. This liberation results in a significant increase in fluorescence, which can be monitored in real-time to determine enzyme activity.[1][3]
The Enzyme: Caspase-3
The primary enzyme responsible for cleaving the DMQD sequence is Caspase-3 , a key "executioner" enzyme in the apoptotic cascade.[4][5] While other caspases may show some activity, the Asp-X-X-Asp motif is a preferred recognition sequence for Caspase-3.[4][6] Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and becomes activated through proteolytic cleavage by upstream initiator caspases, such as caspase-8 or caspase-9, during programmed cell death.[4][7] Once activated, it forms a heterotetramer and proceeds to cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][8]
The Catalytic Mechanism of Cleavage
Caspase-3 is a cysteine protease that utilizes a catalytic dyad consisting of a Cysteine (Cys-163) and a Histidine (His-121) residue in its active site.[4][5][9] The cleavage of Ac-DMQD-AMC proceeds through a two-step nucleophilic substitution reaction:
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Nucleophilic Attack and Acylation : The catalytic dyad, existing as a thiolate-imidazolium ion pair, is central to the mechanism.[5] The His-121 residue acts as a general base, abstracting a proton from the thiol group of Cys-163.[5] This activates the cysteine, enabling it to perform a nucleophilic attack on the carbonyl carbon of the peptide bond between the P1 Aspartate of the substrate and the AMC group. This attack forms a transient tetrahedral oxyanion intermediate, which is stabilized by hydrogen bonds from the backbone amides of Gly-122 and Cys-163.[4][5]
-
Deacylation and Product Release : The tetrahedral intermediate collapses, leading to the cleavage of the scissile peptide bond. The AMC group is released, and its amino group is protonated by His-121, which now acts as a general acid.[5] This leaves the enzyme transiently acylated. In the final step, a water molecule enters the active site. His-121 deprotonates the water, activating it to attack the thioester bond, releasing the cleaved peptide and regenerating the active enzyme for another catalytic cycle.[5]
Caption: Catalytic cycle of Caspase-3 cleaving Ac-DMQD-AMC.
Quantitative Data: Kinetic Parameters
The efficiency of cleavage can be described by Michaelis-Menten kinetics. While specific kinetic data for Ac-DMQD-AMC is less commonly published than for the similar and widely used substrate Ac-DEVD-AMC, the parameters are expected to be comparable due to the conserved P1 Aspartate residue. The Km value for Ac-DEVD-AMC with Caspase-3 has been reported to be approximately 10 µM.[6]
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-DEVD-AMC | Caspase-3 | ~10 | N/A | N/A | Nicholson et al. (via[6]) |
| KcapQ647 (DEVD) | Caspase-3 | 2.404 | 17433 (FU/µM) | 7.25 x 10⁶ (FU M⁻¹s⁻¹) | Wen et al.[10] |
Note: Data for Ac-DMQD-AMC is sparse; Ac-DEVD-AMC is shown as a close surrogate. Kinetic values can vary based on assay conditions. FU = Fluorescence Units.
Experimental Protocol: Caspase-3 Activity Assay
This protocol outlines a standard method for measuring Caspase-3 activity in cell lysates using Ac-DMQD-AMC.
A. Materials and Reagents
-
Cell Lysates: Prepared from apoptotic and non-apoptotic control cells.
-
Assay Buffer: 20-50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10% glycerol, 10 mM DTT (Dithiothreitol, add fresh).[10][11]
-
Substrate Stock: Ac-DMQD-AMC dissolved in DMSO to a concentration of 10 mM.
-
96-well Plate: Black or white, flat-bottomed, suitable for fluorescence measurements.[11]
-
Fluorescence Microplate Reader: Capable of excitation at ~380 nm and emission at ~440-460 nm.[6][12]
B. Procedure
-
Prepare Cell Lysates :
-
Induce apoptosis in the experimental cell population (e.g., using staurosporine). Leave a control population untreated.
-
Harvest cells and wash with ice-cold PBS.[12]
-
Lyse cells in a suitable lysis buffer on ice for 20-30 minutes.[11]
-
Centrifuge the lysates at ~12,000 x g for 10 minutes at 4°C to pellet insoluble debris.[11]
-
Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Set up the Reaction :
-
Prepare a master mix of the assay buffer and the Ac-DMQD-AMC substrate. Dilute the 10 mM substrate stock to a final working concentration of 20-50 µM in the assay buffer.[6]
-
In the 96-well plate, add 20-50 µL of cell lysate per well. It is recommended to use 50-100 µg of total protein per well.[13]
-
To initiate the reaction, add 50-75 µL of the substrate-containing master mix to each well.[11]
-
-
Data Acquisition :
-
Data Analysis :
-
For each sample, plot the relative fluorescence units (RFU) against time.
-
The rate of the reaction is determined by the slope of the linear portion of this curve.[11]
-
Compare the rates of apoptotic samples to non-apoptotic controls to determine the specific Caspase-3 activity.
-
Caption: Standard experimental workflow for a Caspase-3 assay.
Biological Context: Apoptotic Signaling
The cleavage of Ac-DMQD-AMC in a cellular lysate is indicative of the activation of the apoptotic signaling cascade. Apoptosis can be triggered by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, primarily Caspase-3. Therefore, this assay serves as a reliable downstream marker for the induction of programmed cell death.[4]
Caption: Signaling pathways leading to Caspase-3 activation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase 3 - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Catalytic activity of caspase-3 is required for its degradation: stabilization of the active complex by synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]
- 10. Caspase-Activated Cell-Penetrating Peptides Reveal Temporal Coupling Between Endosomal Release and Apoptosis in an RGC-5 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 12. Fluorogenic Caspase-3 activity assay [bio-protocol.org]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
